phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate
Overview
Description
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C20H17NO2S . It has an average mass of 335.419 Da and a mono-isotopic mass of 335.097992 Da . This compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate consists of 20 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Catalysis
Phenyl carbamates, such as methyl N-phenyl carbamate, play a crucial role as intermediates in the synthesis of methylene diphenyl diisocyanate (MDI) via non-phosgene routes. This is significant for the polyurethane industry, as MDI is a critical component. The synthesis of phenyl carbamates involves green chemistry approaches, using safer reagents like dimethyl carbonate (DMC) and aniline, highlighting a shift towards more environmentally friendly processes. The optimization of these syntheses is guided by thermodynamic analyses, such as reaction heat and Gibbs free energy changes, to improve efficiency and scalability (Tian Hengshui, 2008).
Green Chemistry
The development of green synthetic routes for phenyl carbamates also emphasizes the use of carbon recycling techniques. Methyl N-phenyl carbamate synthesis from aniline using methyl formate as a carbonylating agent represents a notable advancement in this field. This method offers a more efficient and environmentally friendly alternative to traditional routes, highlighting the potential of phenyl carbamates in sustainable chemistry (M. Yalfani et al., 2015).
Medicinal Chemistry
In the realm of medicinal chemistry, specific carbamates have been explored for their inhibitory effects on enzymes like bile-salt-dependent lipases. Such studies provide a foundation for the development of novel therapeutic agents, illustrating the bioactivity potential of carbamates in drug discovery (J. Fourneron et al., 1991).
Chemical Transformations
Further chemical studies have demonstrated the versatility of carbamates in organic transformations. The synthesis of various carbamates has been achieved through innovative methods, such as the asymmetric Mannich reaction, providing valuable chiral building blocks for further synthetic applications (J. Yang et al., 2009). Additionally, the exploration of non-phosgene routes for carbamate synthesis reflects ongoing efforts to reduce the reliance on hazardous chemicals in industrial processes (Junjie Gao et al., 2007).
properties
IUPAC Name |
phenyl N-[4-(phenylsulfanylmethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(23-18-7-3-1-4-8-18)21-17-13-11-16(12-14-17)15-24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLDDUDCIPFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184597 | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439110-75-5 | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439110-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.